Boc-l-dab(dnp)-oh

Description

Structural Design and Functional Relevance of Boc-L-Dab(Dnp)-OH in Peptide Chemistry

The efficacy of this compound in peptide synthesis is a direct result of its intelligent structural design. The molecule is built upon an L-2,4-diaminobutyric acid (Dab) framework, which contains two primary amino groups: the α-amino group at the chiral center and the γ-amino group on the side chain. To control reactivity during peptide synthesis, both amines are masked with protecting groups. rsc.org

The Boc Group (α-Amino Protection): The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a temporary protecting group widely used in one of the two major SPPS strategies (the other being Fmoc-based synthesis). peptide.com It is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), typically in a solution with dichloromethane (B109758) (DCM). peptide.com This allows for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus. biosynth.com After the Boc group is removed, the newly freed α-amine can be coupled with the next activated amino acid in the sequence. peptide.com

The Dnp Group (γ-Amino Protection): The side-chain γ-amino group is protected by a 2,4-dinitrophenyl (Dnp) group. In contrast to the acid-labile Boc group, the Dnp group is stable under the acidic conditions used for Boc removal (e.g., TFA) and strong acids like HF. peptide.comchemicalbook.compeptide.com This stability is critical as it prevents unwanted reactions at the side chain during the entire process of peptide chain assembly. The Dnp group is, however, susceptible to cleavage by nucleophiles, most commonly thiols like thiophenol. peptide.com

This differential stability, known as orthogonality, is the key to the functional relevance of this compound. It provides chemists with precise control, allowing the deprotection of the α-amine for chain elongation without disturbing the side-chain protection. Furthermore, the Dnp group can be selectively removed while the peptide is still attached to the resin, enabling site-specific modifications such as labeling, branching, or cyclization involving the Dab side chain. The Dnp group is also utilized for protecting the imidazole (B134444) side chain of histidine in Boc chemistry (e.g., Boc-His(Dnp)-OH). rsc.orgpeptide.compeptide.com

Contextualization within Protected Diaminobutyric Acid Derivatives

In Boc-based synthesis , Boc-L-Dab(Fmoc)-OH is another important derivative. rsc.orgpeptide.com Here, the side chain is protected by the base-labile Fmoc group. This allows the Fmoc group to be removed selectively using a mild base like piperidine (B6355638), leaving the acid-labile Boc group and other acid-labile side-chain protecting groups intact. This scheme is particularly useful for on-resin cyclization or branching. peptide.com

In Fmoc-based synthesis , the roles are reversed. The α-amino group is protected by the base-labile Fmoc group, while the side chain requires an acid-labile protecting group. The most common derivative for this strategy is Fmoc-L-Dab(Boc)-OH. peptide.comsigmaaldrich.com The Boc group on the side chain is stable to the piperidine used for N-terminal Fmoc removal but is cleaved during the final acidolytic cleavage of the peptide from the resin. peptide.com Other derivatives like Fmoc-Dab(Mtt)-OH and Fmoc-Dab(Dde)-OH are also used when exceptionally mild and orthogonal side-chain deprotection is required for specific modifications. peptide.comontosight.ai

The table below compares different protected L-Dab derivatives, highlighting the orthogonality of their protecting groups.

| Compound | N-α Protection | N-γ (Side Chain) Protection | Primary Synthetic Strategy |

| This compound | Boc (Acid-labile) | Dnp (Thiol-labile) | Boc/Bzl |

| Boc-L-Dab(Fmoc)-OH | Boc (Acid-labile) | Fmoc (Base-labile) | Boc/Bzl |

| Fmoc-L-Dab(Boc)-OH | Fmoc (Base-labile) | Boc (Acid-labile) | Fmoc/tBu |

| Boc-L-Dab(Boc)-OH | Boc (Acid-labile) | Boc (Acid-labile) | Boc/Bzl |

Foundational Role of Protecting Groups in Complex Organic Synthesis and Peptide Assembly

Protecting groups are indispensable tools in multistep organic synthesis, and their role is particularly foundational in peptide chemistry. nih.govwikipedia.org Amino acids, the building blocks of peptides, are multifunctional molecules, typically containing at least a reactive amino group and a carboxylic acid group, with many also possessing reactive side chains (containing amines, alcohols, thiols, etc.). nih.govsbsgenetech.com

The core functions of protecting groups in peptide synthesis are:

Preventing Unwanted Reactions: They mask reactive functional groups to prevent them from participating in undesired side reactions. sbsgenetech.com For instance, protecting the α-amino group is mandatory to prevent the uncontrolled polymerization of amino acids during the activation of the carboxyl group for peptide bond formation. nih.gov

Enabling Chemoselectivity: By temporarily blocking specific functional groups, chemists can direct reactions to occur at desired locations within a molecule. wikipedia.org This ensures the correct sequence of amino acids is assembled.

Controlling Stereochemistry: Protecting groups can help minimize or suppress racemization at the chiral α-carbon during coupling reactions. biosynth.com

Facilitating Orthogonal Synthesis: The use of multiple protecting groups that can be removed under different conditions (e.g., acidic, basic, or nucleophilic cleavage) allows for complex molecular architectures. biosynth.com This "orthogonal" strategy is essential for synthesizing modified peptides, such as cyclic peptides, branched peptides, or those with post-translational modifications. biosynth.comwikipedia.org

In solid-phase peptide synthesis (SPPS), two main orthogonal protection schemes are dominant: the Boc/Bzl strategy and the Fmoc/tBu strategy. peptide.combiosynth.com In the Boc/Bzl scheme, the temporary N-α-Boc group is removed by moderate acid, while more permanent benzyl-based side-chain protecting groups are removed at the end by a very strong acid. peptide.com In the Fmoc/tBu scheme, the temporary N-α-Fmoc group is removed by a base, while acid-labile tert-butyl-based side-chain groups are removed by acid at the final cleavage step. biosynth.com this compound is a prime example of a reagent designed to fit perfectly within the logic of these protection strategies, enabling the synthesis of highly complex and specific peptide molecules. rsc.org

Structure

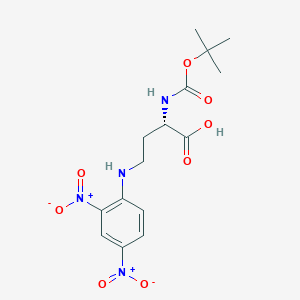

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKMUFMHGRNDHI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Boc L Dab Dnp Oh in Peptide Chemistry and Bioconjugation Research

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the Boc/Bzl protection strategy is a well-established method. peptide.com In this approach, the temporary Boc group protects the N-terminus of the growing peptide chain and is removed with a mild acid, while more permanent benzyl-based groups protect reactive side chains. peptide.com Boc-L-Dab(Dnp)-OH fits seamlessly into this methodology, offering a unique set of properties for advanced peptide design.

Strategic Incorporation for Site-Specific Modifications in Peptide Chains

The key to the utility of this compound lies in its orthogonal protection scheme. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Dnp group is stable to these acidic conditions but can be selectively cleaved using nucleophiles like thiophenol. peptide.comlifetein.com This orthogonality is crucial for site-specific modifications.

Once the peptide backbone is assembled, the Dnp group on the Dab side chain can be removed without affecting other protecting groups or the peptide's attachment to the resin. peptide.com This exposes a free primary amine on the Dab residue, which can then be selectively modified. This allows for the introduction of a wide array of functionalities, including:

Fluorophores and Quenchers: For creating internally labeled peptides for fluorescence resonance energy transfer (FRET) studies.

Biotin Tags: For affinity purification or immobilization of the peptide.

Cross-linking Agents: To study peptide-protein interactions or to create constrained peptide structures.

Lipids: To enhance cell permeability or to target the peptide to cell membranes. lifetein.com

A research study on the site-specific delivery of quantum dots utilized Boc-protected amino acids, including Boc-Dab(Fmoc)-OH, in SPPS to create modular peptides. rsc.org This highlights the importance of such protected amino acids in constructing peptides with specific functionalities for bioconjugation.

Use in Constructing Branched and Cyclic Peptide Architectures

The selective deprotection of the Dnp group is also instrumental in the synthesis of branched and cyclic peptides.

Branched Peptides: After the linear peptide chain is synthesized, the Dnp group on a Dab residue can be removed. A second peptide chain can then be synthesized on the newly exposed side-chain amine, creating a branched structure. This is particularly useful for creating synthetic vaccines or multivalent ligands.

Cyclic Peptides: To form a cyclic peptide, the Dnp group can be removed from a Dab residue within the linear peptide sequence. The exposed side-chain amine can then be coupled with the C-terminal carboxylic acid (after cleavage from the resin) or another reactive side chain to form a lactam bridge, resulting in a cyclic peptide. Orthogonally protected amino acids are essential for such intramolecular cyclization. biosynth.com

The following table summarizes the protecting groups and their cleavage conditions relevant to this strategy:

| Protecting Group | Chemical Name | Cleavage Condition | Application |

| Boc | tert-Butyloxycarbonyl | Mild Acid (e.g., TFA) lifetein.com | Temporary N-terminal protection |

| Dnp | 2,4-Dinitrophenyl | Nucleophile (e.g., Thiophenol) peptide.com | Side-chain protection for site-specific modification |

| Bzl | Benzyl | Strong Acid (e.g., HF) | Permanent side-chain protection |

Methodologies for Incorporating Non-Canonical Amino Acids into Peptides

This compound is itself a derivative of the non-canonical amino acid L-2,4-diaminobutyric acid (Dab). nih.gov Non-canonical amino acids are those not found among the 20 common proteinogenic amino acids. Their incorporation into peptides can confer novel properties, such as increased resistance to proteolytic degradation, enhanced receptor binding, or unique structural features. nih.gov

The use of this compound in SPPS is a prime example of how non-canonical amino acids are introduced into peptide chains. The general methodology involves:

Synthesis of the Protected Amino Acid: In this case, L-Dab is protected with Boc on the alpha-amine and Dnp on the side-chain amine.

Coupling during SPPS: The protected amino acid is then used as a building block in the standard SPPS cycle. It is coupled to the growing peptide chain like any other canonical amino acid derivative. biosynth.com

Selective Deprotection and Modification: As described previously, the Dnp group can be selectively removed to introduce further modifications, making the incorporated non-canonical amino acid a versatile handle for peptide engineering. peptide.com

Utility in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. researchgate.net In solution-phase synthesis, protecting groups are crucial to prevent unwanted side reactions. wiley-vch.de

This compound is also applicable in solution-phase strategies. The Boc group serves as the temporary N-terminal protection, which can be removed in acidic conditions that leave the Dnp group intact. google.com The resulting peptide fragment, with its Dnp-protected Dab side chain, can then be coupled with another peptide fragment. The Dnp group can be carried through several synthetic steps and removed at a later stage for site-specific modification, similar to its role in SPPS.

Development of Modified Peptides and Peptidomimetics

The ability to introduce specific modifications via the Dab side chain opens the door to creating a vast array of modified peptides and peptidomimetics. medchemexpress.com By attaching different chemical moieties to the deprotected Dab side chain, researchers can fine-tune the physicochemical properties of the peptide.

For example, attaching a polyethylene (B3416737) glycol (PEG) chain can increase the peptide's solubility and in vivo half-life. lifetein.com Introducing a fatty acid can enhance membrane permeability. lifetein.com These modifications can transform a simple peptide into a potential therapeutic agent with improved efficacy and drug-like properties.

The following table provides examples of modifications possible through the Dab side chain:

| Modification | Attached Moiety | Potential Application |

| Labeling | Fluorescent Dye (e.g., FITC) | Bioimaging, FRET assays medchemexpress.com |

| Immobilization | Biotin | Affinity chromatography, surface binding medchemexpress.com |

| Improved Pharmacokinetics | Polyethylene Glycol (PEG) | Increased half-life, reduced immunogenicity |

| Enhanced Cell Penetration | Fatty Acid (e.g., Palmitic Acid) | Drug delivery across cell membranes lifetein.com |

Role in Bioconjugation Methodologies for Labeling and Immobilization

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound is an excellent tool for preparing peptides for bioconjugation. smolecule.com

After synthesizing a peptide with this compound and selectively removing the Dnp group, the exposed amine on the Dab side chain becomes a specific point of attachment. This amine can be used to conjugate the peptide to a variety of other molecules, such as:

Proteins and Antibodies: Creating antibody-peptide conjugates for targeted drug delivery or diagnostic applications.

Nanoparticles: For developing novel drug delivery systems or imaging agents.

Oligonucleotides: To create peptide-oligonucleotide conjugates for gene silencing or as research tools. lifetein.com

The Dnp group itself can also be used as a hapten for immunological detection. Antibodies that specifically recognize the Dnp moiety can be used to detect or purify peptides containing this group. biotium.com

Boc L Dab Dnp Oh As a Component in Fluorescence Resonance Energy Transfer Fret Systems

Principles of 2,4-Dinitrophenyl (Dnp) as a Non-Fluorescent Quencher in FRET Assays

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. researchgate.net In the context of biochemical assays, a fluorescent donor molecule and a quencher (acceptor) molecule are incorporated into a peptide substrate. qyaobio.com When the donor and quencher are in close proximity (typically 10-100 Å), the energy from the excited donor is transferred to the quencher without the emission of a photon, a phenomenon known as quenching. qyaobio.comnih.gov This results in a decrease or absence of fluorescence from the donor. thomasnet.com

The 2,4-dinitrophenyl (Dnp) group serves as a classic non-fluorescent quencher in FRET systems. qyaobio.comnih.gov Its primary role is to accept the energy from a fluorescent donor, converting it into molecular vibrations or heat, thus preventing the donor from emitting light. qyaobio.com For effective quenching to occur, the absorption spectrum of the Dnp quencher must overlap with the emission spectrum of the fluorescent donor. qyaobio.com

Several common donor-acceptor pairs utilize Dnp as the quencher. These include:

o-aminobenzoic acid (Abz)/Dnp : This pair is frequently used in FRET substrates for various proteases. scielo.brscielo.brnih.gov

(7-Methoxycoumarin-4-yl)acetyl (Mca)/Dnp : This pair is another common combination for developing FRET-based probes. antibodies-online.comstratech.co.uk

Tryptophan (Trp)/Dnp : The intrinsic fluorescence of tryptophan can be quenched by Dnp. bachem.com

Fluorescein isothiocyanate (FITC)/Dnp : FITC can also be effectively quenched by the Dnp group. bachem.com

The efficiency of FRET, and therefore the degree of quenching, is highly dependent on the distance between the donor and the quencher. Enzymatic cleavage of the peptide substrate separates the donor from the Dnp quencher, disrupting the FRET process. thomasnet.com This separation leads to a detectable increase in the donor's fluorescence, which can be monitored continuously to quantify enzyme activity. scielo.brscielo.br

Design and Synthesis of FRET Peptide Substrates Incorporating Boc-L-Dab(Dnp) Residues

The synthesis of FRET peptide substrates is a strategic process that allows for the creation of sensitive tools for studying enzymatic reactions. A key element in many of these substrates is the incorporation of an amino acid residue carrying a quencher group. Boc-L-Dab(Dnp)-OH is a valuable building block in this context.

The general design of these FRET substrates involves a peptide sequence that is recognized and cleaved by a specific enzyme. This peptide is labeled with a fluorescent donor at one end and a quencher at the other. The Dnp group, attached to the side chain of the diaminobutyric acid (Dab) residue, acts as the quencher.

The synthesis of these peptides often employs solid-phase peptide synthesis (SPPS) techniques. In this process, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. This compound can be incorporated into the peptide sequence at a desired position. The Boc (tert-Butyloxycarbonyl) group protects the alpha-amino group of the Dab residue during the coupling reactions, preventing unwanted side reactions.

After the full peptide sequence is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The resulting FRET peptide contains the fluorescent donor and the Dnp-labeled Dab residue strategically placed to ensure efficient quenching in the intact substrate.

Quantitative Analysis of Enzyme Activity using FRET Substrates

FRET substrates containing this compound are powerful tools for the quantitative analysis of enzyme activity. The principle behind these assays is that the rate of increase in fluorescence is directly proportional to the rate of substrate cleavage by the enzyme. This allows for real-time monitoring of the enzymatic reaction.

Application in Protease Kinetic Studies

FRET assays using Dnp-quenched substrates are widely employed for detailed kinetic studies of various proteases. scielo.brscielo.br These assays provide a continuous and sensitive method for determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). nih.gov The high sensitivity of these assays allows for the use of low, nanomolar concentrations of the enzyme. scielo.br

The versatility of this system is demonstrated by its application across different protease families, including cysteine proteases, serine proteases, and metalloproteinases. nih.gov For instance, substrates containing the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore paired with a Lys(DNP) quencher have been used to investigate the substrate specificity of caspases, legumain, human neutrophil elastase, and matrix metalloproteinase-2 (MMP-2). nih.gov

Investigations of Angiotensin I-Converting Enzyme (ACE) Activity

A significant application of FRET substrates incorporating a Dnp quencher is in the study of Angiotensin I-Converting Enzyme (ACE), a key enzyme in blood pressure regulation. researchgate.netnih.gov Specific FRET substrates have been developed to be selective for the two active domains of somatic ACE: the N-domain and the C-domain. nih.govunifesp.br

For example, the substrate Abz-SDK(Dnp)P-OH is highly selective for the N-domain, while Abz-LFK(Dnp)-OH is selective for the C-domain. scielo.brnih.gov The substrate Abz-FRK(Dnp)P-OH is efficiently cleaved by somatic ACE and has been used to measure ACE activity in biological samples like human plasma. researchgate.netscielo.br The kinetic parameters for the hydrolysis of these substrates by ACE have been determined, providing valuable insights into the enzyme's function. unifesp.br

A comparison of ACE activity measurements in human plasma using the traditional Hip-His-Leu substrate and the FRET substrate Abz-FRK(Dnp)P-OH showed a strong correlation, validating the FRET-based method. scielo.brresearchgate.net

Table 1: FRET Substrates for ACE Activity

| Substrate | Target Domain | kcat/Km (μM⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Abz-SDK(Dnp)P-OH | N-domain | - | scielo.brnih.gov |

| Abz-LFK(Dnp)-OH | C-domain | 36.7 | scielo.br |

Data presented as reported in the cited literature.

Assessment of Cathepsin and Other Enzyme Function

FRET substrates utilizing the Dnp quencher are also instrumental in assessing the activity of cathepsins, a group of lysosomal proteases involved in various physiological and pathological processes. thomasnet.comantibodies-online.comanaspec.com For example, a FRET peptide with a Mca/Dnp pair has been used to measure the activity of Cathepsin D. antibodies-online.comanaspec.com Another assay for Cathepsin D uses the substrate GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA. abcam.com

Beyond cathepsins, FRET peptides with Dnp quenchers have been developed for a wide range of other enzymes, including aminopeptidases and neprilysin. scielo.brscielo.br The ability to design substrates with free N- or C-termini has expanded the applicability of this technology to study exopeptidases. scielo.brresearchgate.net

Development of FRET-Enabled Chemical Probes for Biological and Biochemical Research

The principles of FRET and the use of quencher-labeled amino acids like this compound extend beyond simple enzyme assays to the development of sophisticated chemical probes for broader biological and biochemical research. qyaobio.com These probes are designed to report on specific molecular events or changes in the cellular environment.

FRET-based probes can be engineered to detect a variety of biological activities, including:

Proteolysis : As extensively discussed, these are the most common applications. stratech.co.uk

Nucleic Acid Hybridization : Probes can be designed to fluoresce upon binding to a specific DNA or RNA sequence. 101.200.202

Conformational Changes : Changes in protein or peptide conformation that alter the distance between the donor and quencher can be monitored. qyaobio.com

The development of new fluorophore and quencher pairs continues to enhance the sensitivity and utility of FRET probes. While classic pairs like EDANS/DABCYL and MCA/DNP are widely used, newer dyes offer improved properties such as longer wavelengths to minimize background fluorescence from biological samples. stratech.co.uk101.200.202 However, the Abz/Dnp pair remains a reliable and cost-effective choice for many applications. biosyn.com

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the purification and analysis of Boc-L-Dab(Dnp)-OH and its related derivatives. High-Performance Liquid Chromatography (HPLC) is particularly prominent in this context.

HPLC is a cornerstone technique for both the analytical assessment of purity and the preparative scale purification of this compound. nih.gov

Analytical HPLC : Reversed-phase HPLC (RP-HPLC) is frequently employed to determine the purity of this compound. A common mobile phase consists of a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The presence of the lipophilic Boc and Dnp groups results in significant retention on nonpolar stationary phases, such as C8 or C18. The purity is typically assessed by integrating the area of the main peak and comparing it to the total area of all observed peaks. For instance, commercial suppliers often specify a purity of greater than 98% as determined by HPLC. tcichemicals.com

Preparative HPLC : For the isolation of this compound from a reaction mixture, preparative RP-HPLC is the method of choice. This technique utilizes larger columns and higher flow rates to handle larger sample loads. nih.gov The separation principles remain the same as in analytical HPLC, but the goal is to collect the fraction containing the pure compound. The efficiency of preparative HPLC can be optimized by adjusting gradient steepness; slower gradients often lead to better resolution of the target compound from closely related impurities. nih.gov

Chiral HPLC : In the context of amino acid derivatives, ensuring enantiomeric purity is critical. Chiral HPLC can be used to separate the L- and D-enantiomers of Boc-protected and Dnp-labeled amino acids. tandfonline.com This is often achieved using chiral stationary phases, such as those based on proteins (e.g., ovomucoid) or macrocyclic antibiotics. tandfonline.com The ability to resolve enantiomers is crucial as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids.

A summary of typical HPLC conditions is presented below:

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C8 or C18, e.g., Zorbax 300SB-C8 nih.gov | C8 or C18, larger diameter (e.g., >9.4 mm I.D.) nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1-0.2% TFA nih.gov | Acetonitrile/Water with 0.1-0.2% TFA nih.gov |

| Gradient | Linear, e.g., 1% acetonitrile/min nih.gov | Slow, e.g., 0.1% acetonitrile/min for enhanced resolution nih.gov |

| Detection | UV, typically at 254 nm for the Boc group and ~340-360 nm for the Dnp group nih.govresearchgate.net | UV, at wavelengths that allow for detection without saturating the detector |

| Flow Rate | 0.25 - 1.0 mL/min for analytical columns nih.gov | Scaled up according to column diameter, e.g., 2 mL/min for a 9.4 mm I.D. column nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of this compound. iris-biotech.de Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like protected amino acids. nih.govacs.org

Molecular Weight Confirmation : The molecular weight of this compound is 384.35 g/mol . iris-biotech.de In positive-ion ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 385.36. In negative-ion mode, the deprotonated molecule [M-H]⁻ can be observed at an m/z of around 383.34. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

Structural Confirmation via Tandem MS (MS/MS) : Tandem mass spectrometry provides detailed structural information through fragmentation analysis. In MS/MS experiments, the [M+H]⁺ or [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For Boc-protected amino acids, a characteristic loss of the Boc group (100 Da) or isobutylene (B52900) (56 Da) is often observed. nih.govacs.org In negative-ion mode ESI-MS/MS, a rearrangement reaction has been reported for N-terminal protected amino acids, providing further structural confirmation. The fragmentation of the Dnp group also yields specific ions that aid in identification.

A table summarizing the expected ions in mass spectrometry is provided below:

| Ion | Formula | Calculated m/z | Ionization Mode |

| [M+H]⁺ | C₁₅H₂₁N₄O₈⁺ | 385.13 | Positive |

| [M+Na]⁺ | C₁₅H₂₀N₄O₈Na⁺ | 407.11 | Positive |

| [M-H]⁻ | C₁₅H₁₉N₄O₈⁻ | 383.12 | Negative |

| [M-Boc+H]⁺ | C₁₀H₁₃N₄O₆⁺ | 285.08 | Positive |

| [M-H-74]⁻ | C₁₁H₁₃N₄O₅⁻ | 297.09 | Negative |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide information about the chemical environment of the individual atoms within the molecule.

¹H NMR : The proton NMR spectrum of this compound will show distinct signals for each proton or group of equivalent protons. The characteristic signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the protons of the diaminobutyric acid backbone, and the aromatic protons of the dinitrophenyl group. researchgate.net The chemical shifts and coupling patterns of the diastereotopic protons of the methylene (B1212753) groups in the side chain can provide conformational information.

¹³C NMR : The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the Dnp ring, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the diaminobutyric acid backbone. researchgate.net The chemical shifts are indicative of the electronic environment of each carbon atom. Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of ¹³C NMR, which is particularly useful for samples with low natural abundance of ¹³C or for studying solid-state samples. nih.govnih.gov

A table of predicted ¹H and ¹³C NMR chemical shifts for the core structure is presented below. Actual values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28 (3C) |

| Boc C(CH₃)₃ | - | ~80 |

| Boc C=O | - | ~155 |

| α-CH | ~4.2-4.5 (m, 1H) | ~53 |

| β-CH₂ | ~1.8-2.2 (m, 2H) | ~35 |

| γ-CH₂ | ~3.4-3.7 (m, 2H) | ~40 |

| COOH | ~10-12 (br s, 1H) | ~175 |

| Dnp H-3 | ~8.8-9.1 (d, 1H) | ~130 |

| Dnp H-5 | ~8.2-8.4 (dd, 1H) | ~123 |

| Dnp H-6 | ~7.0-7.3 (d, 1H) | ~114 |

Mechanistic Investigations of Protecting Group Reactivity and Removal

Chemical Lability and Deprotection Conditions for the Dnp Group (Nucleophilic Cleavage)

The Nγ-(2,4-dinitrophenyl) group is characterized by its pronounced stability towards acidic conditions, a feature that makes it compatible with the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). It is resistant to cleavage by strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups. chemicalbook.com

However, the Dnp group's stability does not extend to nucleophilic reagents. The electron-withdrawing nature of the two nitro groups on the aromatic ring makes the carbon atom to which the side-chain amine is attached highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). Cleavage of the Dnp group is therefore achieved via thiolysis, using a strong nucleophilic thiol. bioline.org.br

Commonly employed deprotection cocktails involve a thiol reagent in an organic solvent, often with the addition of a base. Thiophenol is the most frequently used nucleophile for this purpose. peptide.com The process involves treating the Dnp-protected peptide-resin with a solution of thiophenol in a solvent like N,N-dimethylformamide (DMF). peptide.com Other nucleophiles capable of cleaving the Dnp group include 2-mercaptoethanol (B42355), dithiothreitol, hydrazine, and various thiolates. bioline.org.br

Interestingly, research has shown that the Dnp group also exhibits lability towards the conditions used for removing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. bioline.org.brcigb.edu.cu Treatment with 20% piperidine (B6355638) in DMF, the standard reagent for Fmoc deprotection, was found to cause significant cleavage of the Dnp group from a histidine residue, with one study reporting 84% removal. bioline.org.brcigb.edu.cu This indicates that the Dnp group is susceptible to cleavage under basic, nucleophilic conditions, not just thiolysis.

| Reagent | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| Thiophenol | 20-fold molar excess in DMF, often with a base (e.g., triethylamine), 1-2 hours at room temperature. peptide.com | Nucleophilic Aromatic Substitution (SNAr) | Standard and widely used method. Requires a separate deprotection step before final cleavage. peptide.com |

| 2-Mercaptoethanol / Dithiothreitol | Used as nucleophiles for thiolysis. bioline.org.br | Nucleophilic Aromatic Substitution (SNAr) | Alternative thiol-based reagents. |

| Piperidine | 20% in DMF. bioline.org.brcigb.edu.cu | Nucleophilic Cleavage | Demonstrates lability of Dnp under standard Fmoc-deprotection conditions, which can be a significant side reaction. cigb.edu.cu |

| Hydrazine | Can be used as a nucleophile. bioline.org.br | Nucleophilic Cleavage | Less common than thiols for this purpose. |

Side Reactions and Byproduct Formation during Dnp Removal in Peptide Synthesis

While the Dnp group effectively prevents side reactions at the γ-amino group of Dab during peptide chain elongation, its removal is not without complications. bioline.org.br The primary challenges are ensuring complete deprotection and preventing side reactions on the newly exposed nucleophilic side chain.

A significant issue is the potential for incomplete cleavage of the Dnp group. This can occur if the peptide-resin is poorly solvated, hindering the access of the nucleophilic deprotection reagents to the Dnp-protected sites within the growing peptide chain. Residual Dnp groups can lead to heterogeneity in the final peptide product.

Conversely, premature or unintended deprotection of the Dnp group can lead to other side reactions. The most notable example is the cleavage of the Dnp group by piperidine during syntheses that attempt to combine Boc and Fmoc strategies. bioline.org.brcigb.edu.cu For instance, if a Boc-L-Dab(Dnp)-OH residue is present in a peptide chain, and a subsequent residue like Boc-Lys(Fmoc)-OH is used for side-chain modification, the piperidine treatment to remove the Fmoc group will also cleave the Dnp group. bioline.org.briris-biotech.de The newly liberated γ-amino group of the Dab residue becomes a reactive nucleophile that can be acylated during subsequent coupling steps, leading to the formation of branched or otherwise modified peptide byproducts. bioline.org.br

Optimization of Deprotection Protocols for this compound-Containing Constructs

To minimize side reactions and ensure high-purity final products, deprotection protocols for Dnp-containing peptides must be carefully optimized. A critical principle is that the Dnp group must be removed before the final acidolytic cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups. peptide.compeptide.com

A standard, optimized protocol for Dnp removal from a solid-phase support involves the following steps:

Swelling: The peptide-resin is first suspended and swollen in a suitable solvent, typically DMF, to ensure maximum exposure of the peptide chains. peptide.com

Deprotection: A solution containing a significant molar excess of thiophenol and often a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) is added. The reaction is typically agitated at room temperature for 1 to 2 hours. peptide.com

Washing: Following deprotection, the resin must be washed extensively to remove the thiophenol, the cleaved dinitrophenyl-thiol adduct, and other residual reagents. A sequence of washes with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) is common. peptide.com

Drying: The resin is dried under vacuum before proceeding to the next step, which is typically the final cleavage (e.g., with HF or TFMSA). peptide.com

This dedicated deprotection step is essential. Studies comparing various cleavage procedures have shown that the prior removal of the Dnp group by thiophenol is efficient and crucial for obtaining the desired peptide product without Dnp-related adducts. The success of this step is highly dependent on good solvation of the peptide-resin, which can be challenging for long or aggregation-prone sequences. Therefore, optimization may involve screening different solvent systems or reaction times to ensure complete cleavage.

Orthogonality Principles and Their Implications for Dnp-Protected Amino Acids

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting others. peptide.combiosynth.com This principle is fundamental for complex synthetic routes involving side-chain modifications or the synthesis of branched or cyclic peptides. peptide.com

The Dnp group, when used in the context of Boc/Bzl-based SPPS, fits into a "quasi-orthogonal" protection scheme. biosynth.com In this strategy:

The Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid, TFA). peptide.com

Side-chain benzyl-based (Bzl) groups are removed by strong acid (e.g., HF). peptide.com

The side-chain Dnp group is removed by nucleophilic thiolysis.

This three-tiered system provides a high degree of strategic flexibility, as each class of protecting group can be addressed independently. The stability of the Dnp group to the acidic conditions used to remove Boc groups makes it highly valuable for the synthesis of long peptides where repeated acid exposure is required. peptide.com

However, the orthogonality of the Dnp group is compromised when combined with the Fmoc/tBu strategy. The lability of the Dnp group to piperidine means it is not orthogonal to the Fmoc group. bioline.org.brcigb.edu.cu If a synthesis requires the use of an Fmoc-protected amino acid for selective side-chain elaboration within a peptide that also contains a Dnp-protected residue, the Fmoc removal step will inadvertently cleave the Dnp group. bioline.org.briris-biotech.de This lack of orthogonality is a major limitation and must be a key consideration during synthetic design. It effectively prevents the simultaneous use of Dnp and Fmoc side-chain protection for achieving differential modifications unless the Dnp-lability to piperidine is specifically desired.

| Protecting Group | Typical Removal Conditions | Orthogonal to Dnp? | Implications for this compound |

|---|---|---|---|

| Boc (N-alpha) | Moderate Acid (TFA). peptide.com | Yes | The Dnp group is stable to TFA, allowing for standard Boc-SPPS chain elongation. |

| Benzyl-based (e.g., Bzl, Tos) | Strong Acid (HF, TFMSA). peptide.com | Yes | The Dnp group is stable to strong acids, allowing it to remain during final cleavage if desired, although it is typically removed beforehand. |

| Fmoc | Base (e.g., 20% Piperidine in DMF). bioline.org.brcigb.edu.cu | No | Piperidine treatment can cleave the Dnp group, leading to unintended deprotection and potential side reactions. This limits the combined use of Dnp and Fmoc for orthogonal side-chain strategies. bioline.org.br |

Advanced Research Applications and Future Perspectives

Design and Synthesis of Novel Chemical Probes and Biosensors Incorporating Boc-L-Dab(Dnp)-OH Derivatives

The incorporation of the Dnp group, a potent contact quencher, makes this compound an invaluable reagent for the synthesis of fluorogenic probes and biosensors. These tools are often designed to detect and quantify enzyme activity through Förster Resonance Energy Transfer (FRET). In a typical FRET probe, a fluorescent donor and a quencher (the Dnp group) are held in close proximity within a peptide or carbohydrate substrate. Upon enzymatic cleavage of the substrate, the donor and quencher are separated, leading to a measurable increase in fluorescence.

The synthesis of these probes generally involves solid-phase peptide synthesis (SPPS), where this compound can be readily incorporated at a specific position in a peptide sequence. peptide.compeptide.com For instance, researchers have developed internally quenched fluorescent peptides to probe the substrate specificity of proteases like trypsin. acs.org In one such design, a fluorescent amino acid donor was paired with a 2,4-Dnp-lysine acceptor. acs.org The synthesis involved standard Fmoc-based SPPS, where a Dnp-protected amino acid building block was coupled to the growing peptide chain. acs.org this compound serves as an analogous and efficient building block for such applications.

This principle extends to other enzyme classes. Probes for carbohydrate-active enzymes (CAZys), such as glycosidases, have been synthesized using a Dnp-containing amino acid as the FRET acceptor. researchgate.netrsc.org These probes feature a carbohydrate recognition sequence linked to a fluorophore-quencher pair. The cleavage of the glycosidic bond by the target enzyme separates the pair and restores fluorescence. researchgate.net The selection of the donor fluorophore is critical and is matched with the absorption spectrum of the Dnp group to ensure efficient energy transfer.

Below is a table summarizing common FRET pairs that utilize the Dnp group as a quencher, a role for which derivatives of this compound are well-suited.

| Donor Fluorophore | Quencher | Target Enzyme Class | Reference |

| 7-Methoxycoumarin (Mca) | Dinitrophenyl (Dnp) | Proteases | google.com |

| N-methylanthraniloyl (NMA/MANT) | Dinitrophenyl (Dnp) | Glycosidases | researchgate.netrsc.org |

| Dibenzofuran amino acid | 2,4-DNP-lysine | Serine Proteases | acs.org |

| EDANS | DABCYL/DAB | Glycosidases | rsc.org |

This table illustrates representative FRET pairs where a Dnp-containing residue, often incorporated using a building block like this compound, functions as the acceptor/quencher.

Another innovative application is in the field of dynamic nuclear polarization (DNP) for solid-state NMR spectroscopy. Targeted DNP (tDNP) strategies aim to selectively enhance the NMR signal of a specific protein in a complex environment. rsc.org This can be achieved by attaching a polarizing agent (PA) to the protein of interest. While not using the Dnp group as a quencher, the synthetic methodologies for creating site-specifically labeled biomolecules are directly relevant to the use of this compound as a versatile chemical handle. rsc.org

High-Throughput Screening Applications for Enzyme Modulators and Substrates

The fluorogenic probes enabled by this compound are ideally suited for high-throughput screening (HTS) campaigns aimed at discovering novel enzyme modulators or characterizing enzyme substrate specificity. lonza.com HTS methodologies rely on assays that are rapid, scalable, and produce a clear, detectable signal, criteria that FRET-based assays meet effectively. lonza.com

In a typical HTS setup for protease inhibitors, a library of small molecules is screened for its ability to prevent the cleavage of a fluorogenic peptide substrate containing a Dnp quencher. The absence of a fluorescent signal indicates that the enzyme has been inhibited. This approach has been widely used to identify inhibitors for various protease families critical in human diseases. The development of diverse substrate libraries, where the peptide sequence is varied, also allows for the rapid profiling of an enzyme's substrate preferences.

Beyond FRET, the dinitrophenyl group is utilized in other HTS-compatible assays. A spectrophotometric method for monitoring protease activity involves the derivatization of newly formed N-terminal amino groups (resulting from proteolytic cleavage) with 2,4-dinitrofluorobenzene (DNFB). nih.gov The resulting DNP-derivatives can be quantified by their absorbance, providing a measure of enzyme activity that can be adapted to a multi-well plate format for screening purposes. nih.gov Similarly, HTS assays for other enzymes, like D-amino acid oxidase, have been developed using 2,4-dinitrophenylhydrazine (B122626) to derivatize the α-keto acid product for colorimetric detection. nih.gov

The table below outlines various HTS applications involving Dnp-containing molecules.

| HTS Application | Assay Principle | Role of DNP | Target | Reference |

| Enzyme Inhibition Screening | FRET | Quencher in a fluorogenic substrate | Proteases, Glycosidases | acs.orgresearchgate.net |

| Enzyme Activity Assay | Spectrophotometry | Derivatizing agent for reaction products | Proteases | nih.gov |

| Enzyme Product Detection | Colorimetry | Derivatizing agent for α-keto acids | D-Amino Acid Oxidase | nih.gov |

| Ligand Binding Screening | Raman Microscopy | Ligand for binding interaction study | Transthyretin (TTR) | pnas.org |

This table summarizes the diverse applications of DNP-containing compounds in high-throughput screening, highlighting the versatility of the Dnp moiety.

Emerging Roles in Chemical Biology and Drug Discovery Research

The use of this compound and its derivatives is expanding beyond conventional enzyme assays into novel areas of chemical biology and drug discovery. One of the most promising emerging roles is in the development of new therapeutic strategies that co-opt the host immune system.

A notable example is the D-amino Acid-mediated Antibody Recruitment Therapy (DART) platform. acs.org This strategy involves metabolically labeling the surface of pathogenic bacteria with D-amino acids that are conjugated to the hapten DNP. acs.orgnih.gov Many humans possess pre-existing, high-titer antibodies against DNP. When bacteria incorporate the DNP-amino acid into their peptidoglycan cell wall, they become decorated with DNP haptens. acs.org This "painting" of the bacterial surface allows endogenous anti-DNP antibodies to recognize and bind to the bacteria, triggering a host immune response to clear the infection. acs.orgnih.gov this compound is a key synthetic precursor for creating the DNP-conjugated amino acids and dipeptides used in these studies. This approach represents a novel immunotherapeutic strategy to combat antibiotic-resistant bacteria by leveraging a non-covalent, selective interaction. acs.org

In drug discovery, the ability to create specific probes and assays remains paramount. The synthesis of complex peptidic and natural product-inspired molecules often utilizes versatile building blocks like this compound. For example, in the design of inhibitors for botulinum neurotoxin, a DNP-Dab residue was identified as a key component interacting within the enzyme's active site. pitt.edu Subsequent research focused on refining this structure to improve drug-like properties while maintaining potency, showcasing the role of such building blocks in the iterative process of inhibitor design. pitt.edu

Innovations in the Synthesis and Application of Dnp-Containing Amino Acids in Chemical Research

Continuous innovation in synthetic chemistry provides new ways to prepare and utilize Dnp-containing amino acids, expanding their utility in chemical research. While the classical synthesis involves the reaction of an amino acid with 2,4-dinitrofluorobenzene (Sanger's reagent), researchers are developing more sophisticated building blocks and applications.

One area of innovation is the creation of novel chiral derivatizing reagents (CDRs) for the enantiomeric resolution of compounds by HPLC. A series of hydrazino dinitrophenyl (HDNP)-amino acids have been prepared and used for the efficient separation of the enantiomers of carbonyl compounds. researchgate.net These reagents offer advantages such as rapid derivatization times and excellent resolution of the resulting diastereomers. researchgate.net The synthesis of such specialized Dnp-amino acid derivatives underscores the ongoing development in the field.

In the realm of analytical chemistry and structural biology, Dnp-containing amino acids are finding new applications. The targeted dynamic nuclear polarization (tDNP) technique for enhancing solid-state NMR signals represents a significant advance. rsc.org Strategies to deliver polarizing agents to specific sites on a biomolecule, for which Dnp-amino acids could serve as anchor points or components of a targeting system, are at the forefront of this field. rsc.org Furthermore, Dnp-derivatization of proteolytic products remains a robust method for quantifying protease activity, with ongoing refinements to improve stability and sensitivity. nih.gov

The versatility of Dnp-containing amino acids is highlighted by the diverse research areas they impact. The table below provides examples of different Dnp-amino acid derivatives and their specialized applications.

| Dnp-Amino Acid Derivative | Application Area | Specific Use | Reference |

| This compound | Peptide Synthesis, FRET Probes | Building block for enzyme substrates | iris-biotech.de |

| Hydrazino dinitrophenyl (HDNP)-amino acids | Chiral Chromatography | Chiral derivatizing reagents for HPLC | researchgate.net |

| DNP-D-amino acids | Immunology, Drug Discovery | Bacterial cell wall labeling for antibody recruitment (DART) | acs.orgnih.gov |

| Fmoc-Lys(Dnp)-OH | FRET Probes, Peptide Synthesis | Building block for protease substrates | google.com |

| DNP-derivatized peptides | Protease Assays | Spectrophotometric quantification of proteolysis | nih.gov |

This table showcases the innovative applications of various Dnp-containing amino acid derivatives in modern chemical research.

Q & A

How can I design a robust experimental protocol for synthesizing Boc-L-Dab(Dnp)-OH while minimizing side reactions?

Answer:

- Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to suppress racemization and protect group stability. For example, use low temperatures (0–5°C) during coupling steps to reduce epimerization .

- Methodology :

- Employ orthogonal protection strategies (e.g., Boc for amines, Dnp for side chains) to prevent unintended deprotection.

- Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts.

- Validate purity using H/C NMR and mass spectrometry, comparing spectral data with published benchmarks .

- Advanced Tip : Use kinetic studies to identify rate-limiting steps and adjust reagent stoichiometry accordingly .

How should conflicting spectral data for this compound be resolved during characterization?

Answer:

- Troubleshooting Steps :

- Verify Instrument Calibration : Re-run samples under standardized conditions (e.g., deuterated solvent, calibrated NMR shims).

- Cross-Validate Techniques : Compare NMR data with FT-IR (e.g., carbonyl stretches for Boc groups) and X-ray crystallography (if crystals are obtainable) .

- Consult Literature : Cross-reference observed H NMR shifts (e.g., Dnp protons at δ 8.5–9.0 ppm) with databases like Reaxys or SciFinder .

- Data Contradiction Analysis : If discrepancies persist, consider isotopic labeling or 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals .

What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?

Answer:

- Experimental Design :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours .

- Degradation Monitoring : Use UPLC-PDA to quantify intact compound and degradation products (e.g., free Dab or Dnp cleavage).

- Kinetic Modeling : Calculate degradation rate constants () and half-life () using first-order kinetics .

- Advanced Application : Pair with DFT calculations to predict hydrolysis pathways of the Dnp group under acidic conditions .

How can researchers address low yields in solid-phase peptide synthesis (SPPS) involving this compound?

Answer:

- Methodological Adjustments :

- Resin Swelling : Pre-swell resins (e.g., Wang resin) in DCM/DMF (1:1) for 1 hour to improve coupling efficiency.

- Coupling Reagents : Replace HOBt/DIC with Oxyma Pure/DIC for milder activation, reducing side reactions .

- Deprotection Optimization : Use TFA/water (95:5) for Boc removal, minimizing side-chain Dnp cleavage .

- Advanced Analysis : Perform MALDI-TOF MS on resin-bound intermediates to identify truncation sequences .

What are the best practices for incorporating this compound into peptide sequences without disrupting secondary structure?

Answer:

- Design Principles :

- Positioning : Avoid placing Dnp-modified residues in α-helical or β-sheet regions; use circular dichroism (CD) to assess structural impact.

- Solvent Selection : Use TFE/water mixtures to stabilize helical conformations during synthesis .

- Validation : Perform MD simulations to predict steric clashes and adjust residue spacing .

How can researchers ensure reproducibility in this compound-based studies across different laboratories?

Answer:

- Standardization Framework :

- Detailed SOPs : Document exact reagent grades (e.g., anhydrous DMF stored over molecular sieves) and purification methods (e.g., gradient HPLC conditions).

- Interlab Validation : Share samples with collaborating labs for parallel characterization (NMR, LC-MS) .

- Data Sharing : Use platforms like Zenodo to publish raw spectral data and synthetic protocols .

What advanced techniques are recommended for studying the interaction of this compound with biological targets?

Answer:

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) between the compound and target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Structural Insights : Co-crystallize the compound with enzymes (e.g., proteases) and solve structures via X-ray crystallography .

How should researchers handle the hygroscopicity of this compound in storage and experimental workflows?

Answer:

- Storage Protocol :

- Store lyophilized compound in sealed vials with desiccants (e.g., silica gel) at –20°C.

- Pre-dry solvents (e.g., DMF over CaH) before dissolution .

- In-Experiment Mitigation : Use gloveboxes or nitrogen atmospheres during weighing and handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.